molecular formula C18H24N2O2 B11836775 tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate

Cat. No.: B11836775
M. Wt: 300.4 g/mol
InChI Key: QGSHRMBAAGWXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolo[3,2-b]pyridine core through a series of cyclization reactions. This core is then functionalized with a tert-butyl ester group and a cyclohexanecarboxylate moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern and the presence of the cyclohexanecarboxylate moiety. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)13-6-4-12(5-7-13)14-8-10-19-15-9-11-20-16(14)15/h8-13,20H,4-7H2,1-3H3

InChI Key

QGSHRMBAAGWXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)C2=C3C(=NC=C2)C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.